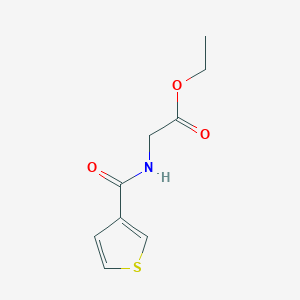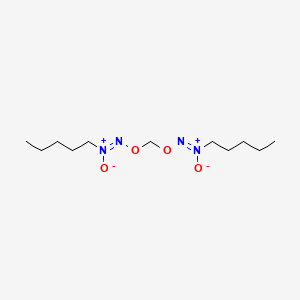
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide
Overview
Description
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, it has also been found to have antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of various diseases and conditions, including neurodegenerative disorders and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide in lab experiments is its potential as an anticancer agent. Its cytotoxic activity against cancer cells makes it a promising candidate for further investigation in cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time to minimize toxicity while maximizing its anticancer effects.
Future Directions
There are several future directions for research on N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction for research is the investigation of its potential as a treatment for other diseases and conditions, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Scientific Research Applications
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In a study published in the European Journal of Medicinal Chemistry, it was found that this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast, colon, and lung cancer cells.
Properties
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-3-12(2)20-21-18(22)14-11-16(17-9-6-10-23-17)19-15-8-5-4-7-13(14)15/h4-11H,3H2,1-2H3,(H,21,22)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVCQGQXAYQMMV-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845999.png)

![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![2-{2-[4-(3-furylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846022.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)



![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)



